Cas no 145206-40-2 (Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate)
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate Chemical and Physical Properties
Names and Identifiers
-
- Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate
- Boc-3-(2-Furyl)-L-alanine
- BOC-L-2-FURYLALANINE DCHA SALT
- Boc-L-2-Furylalanine.DCHA
- Boc-L-2-Furylalanine-DCHA
- Boc-L-3-(2-Furyl)-alanine
- DicyclohexylAmmonium (S)-2-(tert-butoxycarbonyl-amino)-3-(furan-2-yl)propanoate
- Boc-L-2-Furylalanine·DCHA
- Boc-furan-OH
- Boc-L-2-Furylalanine•DCHA
- AC-9911
- 145206-40-2
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoicacid
- AKOS015911990
- (S)-N-Boc-2-furylalanine
- Boc-L-3-(2-Furyl)alanine
- (2S)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- A50233
- CS-0357475
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid
- J-519912
- YWLUWSMJXXBOLV-VIFPVBQESA-N
- SCHEMBL1068894
- (S)-2-t-butoxycarbonylamino-3-furan-2-yl-propionic acid
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid
- 2-Furanpropanoic acid, a-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-
-
- MDL: MFCD01320848
- Inchi: 1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
- InChI Key: YWLUWSMJXXBOLV-VIFPVBQESA-N
- SMILES: O(C(N[C@H](C(=O)O)CC1=CC=CO1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 255.11100
- Monoisotopic Mass: 255.11067264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 88.8Ų
Experimental Properties
- Density: 1.2188 (rough estimate)
- Boiling Point: 398.5°C (rough estimate)
- Refractive Index: 1.5300 (estimate)
- PSA: 88.77000
- LogP: 2.19090
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate Security Information
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM196281-5g |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid |
145206-40-2 | 97% | 5g |
$563 | 2021-06-09 | |
| Chemenu | CM196281-5g |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid |
145206-40-2 | 97% | 5g |
$563 | 2023-03-07 | |
| A2B Chem LLC | AI36239-1g |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid |
145206-40-2 | 1g |
$521.00 | 2024-04-20 | ||
| A2B Chem LLC | AI36239-5g |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid |
145206-40-2 | 5g |
$1815.00 | 2024-04-20 | ||
| Ambeed | A756236-5g |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid |
145206-40-2 | 97% | 5g |
$546.0 | 2024-08-03 | |
| 1PlusChem | 1P00HXV3-500mg |
2-Furanpropanoic acid, a-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- |
145206-40-2 | 97% | 500mg |
$163.00 | 2024-06-20 | |
| 1PlusChem | 1P00HXV3-1g |
2-Furanpropanoic acid, a-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- |
145206-40-2 | 97% | 1g |
$235.00 | 2024-06-20 | |
| 1PlusChem | 1P00HXV3-5g |
2-Furanpropanoic acid, a-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- |
145206-40-2 | 97% | 5g |
$683.00 | 2024-06-20 | |
| Aaron | AR00HY3F-1g |
2-Furanpropanoic acid, a-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- |
145206-40-2 | 97% | 1g |
$266.00 | 2025-02-11 | |
| Aaron | AR00HY3F-500mg |
2-Furanpropanoic acid, a-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- |
145206-40-2 | 97% | 500mg |
$180.00 | 2025-02-11 |
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate Suppliers
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate
Recent Advances in the Study of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate (CAS: 145206-40-2)
The compound Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate (CAS: 145206-40-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a furan ring and a tert-butoxycarbonyl (Boc) protected amino group, has shown promising potential in various applications, ranging from drug development to chemical synthesis. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its synthesis, biological activity, and potential therapeutic applications.
Recent studies have focused on the synthetic pathways for Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel asymmetric synthesis route that leverages chiral auxiliaries to achieve high enantiomeric excess. This method not only improves the efficiency of production but also reduces the environmental impact by minimizing the use of hazardous reagents. The study reported a yield of 85% and an enantiomeric excess of 98%, marking a significant advancement over previous methodologies.
In addition to its synthetic utility, the biological activity of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate has been a focal point of recent investigations. Preliminary in vitro studies have demonstrated its ability to modulate specific signaling pathways involved in inflammation and cancer progression. For instance, a 2022 study published in Bioorganic & Medicinal Chemistry Letters revealed that this compound exhibits potent inhibitory effects on NF-κB, a transcription factor implicated in chronic inflammatory diseases. The researchers attributed this activity to the furan moiety, which appears to interact with key residues in the NF-κB binding site.
Further exploration of the compound's therapeutic potential has been conducted in preclinical models. A recent study in the European Journal of Pharmacology evaluated the efficacy of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate in a murine model of rheumatoid arthritis. The results indicated a significant reduction in joint inflammation and cartilage degradation, with minimal adverse effects. These findings suggest that the compound could serve as a lead candidate for the development of novel anti-inflammatory agents.
Despite these promising results, challenges remain in the clinical translation of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate. Issues such as bioavailability and metabolic stability need to be addressed to ensure its viability as a therapeutic agent. Recent pharmacokinetic studies, as reported in Drug Metabolism and Disposition, have begun to tackle these questions by examining the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are critical for guiding future formulation strategies and optimizing dosing regimens.
In conclusion, Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate (CAS: 145206-40-2) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its unique structural attributes, combined with its demonstrated biological activity, position it as a valuable candidate for further investigation. Ongoing and future studies will undoubtedly shed more light on its mechanisms of action and therapeutic potential, paving the way for innovative applications in medicine and beyond.
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